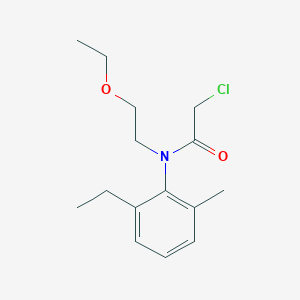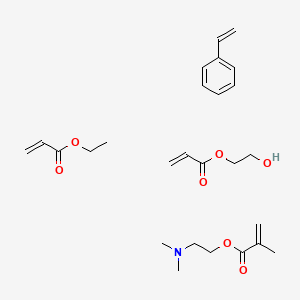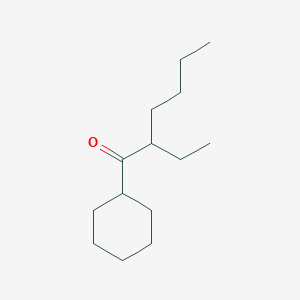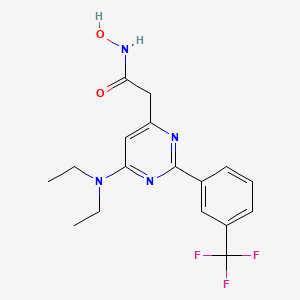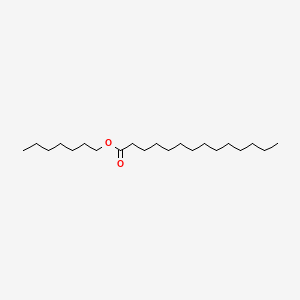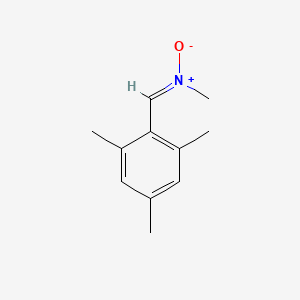
Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide is an organic compound with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.2429 g/mol . This compound is known for its unique structure, which includes a methanamine group bonded to a 2,4,6-trimethylphenyl group through a methylene bridge, with an additional N-oxide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide typically involves the reaction of methanamine with 2,4,6-trimethylbenzaldehyde under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the N-oxide functional group. Common oxidizing agents used in this synthesis include hydrogen peroxide or peracids .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide undergoes various types of chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The N-oxide group can be reduced back to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, cyanides.
Major Products Formed
Oxidation: Further oxidized N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide involves its interaction with specific molecular targets. The N-oxide group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound’s methylene group can also undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanamine, N-((2,4,6-trimethylphenyl)methylene)-: Lacks the N-oxide group.
N-methyl-1-(2,4,6-trimethylphenyl)methanimine: Similar structure but without the N-oxide group.
Uniqueness
Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in redox reactions and interact with biological targets in ways that similar compounds without the N-oxide group cannot .
Eigenschaften
CAS-Nummer |
41106-03-0 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
N-methyl-1-(2,4,6-trimethylphenyl)methanimine oxide |
InChI |
InChI=1S/C11H15NO/c1-8-5-9(2)11(7-12(4)13)10(3)6-8/h5-7H,1-4H3/b12-7+ |
InChI-Schlüssel |
QUPJCNAAUMBYDK-KPKJPENVSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)/C=[N+](\C)/[O-])C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C=[N+](C)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


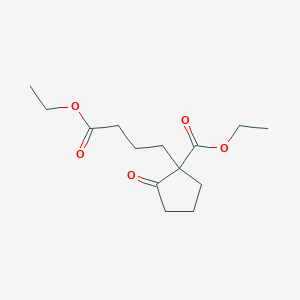


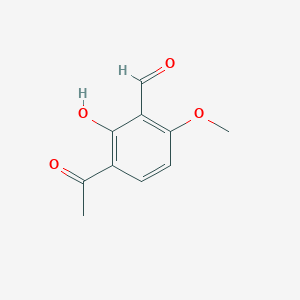
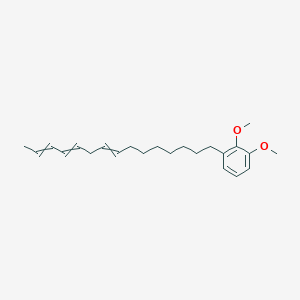
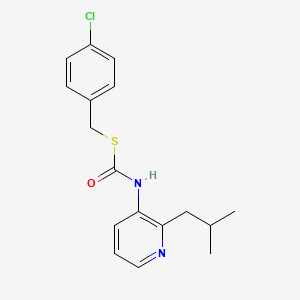
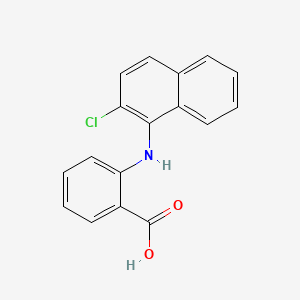
![Benzamide, N-[(ethylamino)thioxomethyl]-](/img/structure/B14658463.png)
![3-Ethylbicyclo[2.2.2]octan-2-one](/img/structure/B14658468.png)
